molecular formula C8H9FO3 B8032413 2-Fluoro-3-(methoxymethoxy)phenol

2-Fluoro-3-(methoxymethoxy)phenol

Cat. No.: B8032413
M. Wt: 172.15 g/mol
InChI Key: DPRLPCJYYHYRRH-UHFFFAOYSA-N
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Description

2-Fluoro-3-(methoxymethoxy)phenol is an organic compound with the molecular formula C8H9FO3 It is a derivative of phenol, where the hydroxyl group is substituted with a fluorine atom and a methoxymethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-(methoxymethoxy)phenol typically involves the following steps:

    Starting Material: The synthesis begins with 2-fluoro-3-nitrophenol.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Protection: The amino group is then protected using a methoxymethyl chloride in the presence of a base like sodium hydride.

    Deprotection: Finally, the protected amino group is deprotected to yield this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3-(methoxymethoxy)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove the fluorine atom, yielding a methoxymethoxyphenol.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst is often used.

    Substitution: Nucleophiles like sodium amide or thiolates in polar aprotic solvents are common.

Major Products:

Scientific Research Applications

2-Fluoro-3-(methoxymethoxy)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(methoxymethoxy)phenol involves its interaction with biological molecules through hydrogen bonding and hydrophobic interactions. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

    2-Fluoro-3-methoxyphenol: Similar structure but lacks the methoxymethoxy group.

    3-Fluoro-4-methoxyphenol: Fluorine and methoxy groups are positioned differently on the phenol ring.

    2-Fluoro-4-(methoxymethoxy)phenol: Similar but with different substitution pattern.

Uniqueness: 2-Fluoro-3-(methoxymethoxy)phenol is unique due to the specific positioning of the fluorine and methoxymethoxy groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

2-fluoro-3-(methoxymethoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO3/c1-11-5-12-7-4-2-3-6(10)8(7)9/h2-4,10H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPRLPCJYYHYRRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=CC(=C1F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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